Regioisomeric Differentiation: 2-Amino-5-methyl vs. 5-Amino-2-methyl Substitution Pattern
The compound 2-Amino-5-methylisonicotinic acid (CAS 1033203-35-8) possesses a distinct substitution pattern (2-amino, 5-methyl, 4-carboxy) compared to its closest regioisomer, 5-amino-2-methylisonicotinic acid (CAS 88482-17-1, 5-amino, 2-methyl, 4-carboxy). While both are isonicotinic acid derivatives with the formula C₇H₈N₂O₂, the different positioning of the amino and methyl groups results in a unique spatial and electronic environment around the pyridine ring. This is a critical parameter in drug design where subtle changes in substituent position can dramatically affect target binding. The specific isomer CAS 1033203-35-8 is explicitly cited as a key intermediate in patent literature for synthesizing DHODH inhibitors, underscoring the importance of its precise regiochemistry for downstream biological activity .
| Evidence Dimension | Substituent Position (Amino and Methyl groups) |
|---|---|
| Target Compound Data | 2-amino, 5-methyl, 4-carboxy |
| Comparator Or Baseline | 5-amino, 2-methyl, 4-carboxy (CAS 88482-17-1) |
| Quantified Difference | N/A (Qualitative regioisomeric difference) |
| Conditions | Structural comparison based on CAS registry and chemical nomenclature |
Why This Matters
For researchers performing SAR studies or following patented synthetic routes, procuring the correct regioisomer is non-negotiable to ensure experimental reproducibility and valid biological outcomes.
